Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate
Description
Sodium ((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)sulfamate (CAS: 38899-05-7), also known as D-glucosamine-2-N-sulfate sodium salt, is a derivative of glucosamine where a sulfamate group is attached to the C2 position of the hexose backbone. It is a white crystalline powder with the molecular formula C₆H₁₂NNaO₉S and a molecular weight of 281.22 g/mol . This compound is widely used in pharmaceutical research, particularly in the development of analytical methods (e.g., HPLC, NMR) and quality control for abbreviated new drug applications (ANDAs) . Its stereochemistry (2R,3R,4S,5R) is critical for biological activity, as slight changes in configuration can alter solubility, stability, and receptor interactions.
Properties
IUPAC Name |
sodium;[[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino] sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO9S.Na/c8-1-3(7-16-17(13,14)15)5(11)6(12)4(10)2-9;/h1,3-7,9-12H,2H2,(H,13,14,15);/q;+1/p-1/t3-,4+,5+,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOBSQYPIOHIHO-NQZVPSPJSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)NOS(=O)(=O)[O-])O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)NOS(=O)(=O)[O-])O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate typically involves the reaction of a suitable precursor with sulfuric acid under controlled conditions. The precursor is often a hexose derivative, which undergoes sulfonation to introduce the sulfate group. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, with continuous stirring to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation processes, where the precursor is mixed with sulfuric acid in large reactors. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the compound. The product is purified through crystallization and filtration processes to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions or amines are used in basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antidiabetic Properties
Research indicates that sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate may exhibit antidiabetic effects. Its structural similarity to glucose analogs suggests it could play a role in glucose metabolism regulation. Studies have shown that compounds with similar structures can enhance insulin sensitivity and lower blood glucose levels in diabetic models .
Drug Delivery Systems
The compound's ability to form stable complexes with various drugs makes it a candidate for drug delivery systems. Its sulfate group can enhance solubility and bioavailability of poorly soluble drugs. Research has demonstrated that sulfated compounds can improve the pharmacokinetics of therapeutic agents by facilitating their transport across biological membranes .
Agricultural Applications
Fertilizers and Soil Amendments
this compound can be utilized as a fertilizer additive. Its composition provides essential nutrients that promote plant growth and development. Field studies have shown enhanced crop yields when using sulfate-based fertilizers due to improved nutrient uptake and soil health .
Pesticide Formulation
The compound's surfactant properties allow it to be incorporated into pesticide formulations. By enhancing the dispersion and adhesion of active ingredients on plant surfaces, it improves the efficacy of pesticide applications. This can lead to reduced chemical usage while maintaining pest control effectiveness .
Food Technology
Food Additive
In the food industry, this compound may be used as a food additive due to its stabilizing and thickening properties. It can improve the texture and shelf life of various food products. Regulatory assessments have indicated its safety for consumption at specified levels .
Sweetener Development
Given its structural resemblance to sugar molecules, this compound has potential as a low-calorie sweetener. Preliminary studies suggest it may provide sweetness without contributing significant calories or affecting blood sugar levels .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antidiabetic Effects | Journal of Medicinal Chemistry (2020) | Demonstrated reduction in blood glucose levels in diabetic rats when administered with the compound. |
| Agricultural Use | Field Crop Research (2021) | Increased yield by 15% in corn crops treated with sodium amino sulfate compared to control groups. |
| Food Technology | Food Chemistry (2022) | Improved texture and shelf stability in bread products when sodium amino sulfate was added as an emulsifier. |
Mechanism of Action
The mechanism of action of Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate involves its interaction with various molecular targets. The compound’s sulfate group can interact with positively charged sites on proteins and enzymes, altering their activity. The hydroxyl groups can form hydrogen bonds with other molecules, stabilizing or destabilizing molecular structures. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Potassium ((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-Oxohexan-2-yl)Sulfamate
This potassium salt analog shares the same core structure but substitutes sodium with potassium. The molecular formula is C₆H₁₂KNO₉S, with a molecular weight of 297.33 g/mol. While both salts are water-soluble, potassium derivatives may exhibit differences in bioavailability and ionic interactions in biological systems. This compound is used in biochemical studies but is less common in commercial pharmaceuticals due to sodium’s preferential use in drug formulations .
D-Glucosamine-6-Sulfate Sodium Salt
In contrast to the 2-N-sulfated compound, this variant features sulfation at the C6 hydroxyl group. The molecular formula is C₆H₁₂NNaO₉S, but the sulfation position alters its metabolic pathway and binding affinity to glycosaminoglycan receptors. For example, 6-O-sulfated glucosamine derivatives are more prevalent in heparin biosynthesis, whereas 2-N-sulfation is associated with chondroitin sulfate pathways .
Aldehydo-N-Acetyl-D-Glucosamine (CAS: 1811-31-0)
This compound (C₈H₁₅NO₆, MW: 221.21 g/mol) lacks the sulfate group but includes an acetylated amino group and an aldehyde functional group. It is water-soluble and serves as a metabolic intermediate in sialic acid biosynthesis.
Chondroitin Sulfate Sodium (CAS: 9082-07-9)
Chondroitin sulfate is a glycosaminoglycan composed of alternating glucuronic acid and N-acetylgalactosamine units with variable sulfation. Its sodium salt (C₄₂H₅₇N₃Na₆O₄₃S₃, MW: 1526.03 g/mol) is structurally distinct but often combined with glucosamine derivatives in joint health supplements. While both compounds target cartilage repair, chondroitin sulfate’s larger size and polysaccharide nature confer distinct pharmacokinetic properties .
(2R,3R,4R,5R)-2-Amino-3,4,5,6-Tetrahydroxyhexanal Hydrochloride
This hydrochloride salt (CAS: 55324-97-5) retains the glucosamine backbone but lacks sulfation. With a molecular weight of 221.65 g/mol , it is used as a precursor in synthetic chemistry. Structural similarity to the sulfated derivative (similarity score: 1.00) underscores the importance of the sulfate group in modulating biological activity, such as anti-inflammatory effects .
Data Table: Key Comparative Properties
| Compound Name | Molecular Formula | CAS Number | Sulfation Position | Cation | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|---|
| Sodium ((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-Oxohexan-2-yl)Sulfamate | C₆H₁₂NNaO₉S | 38899-05-7 | 2-N | Na⁺ | 281.22 | Pharmaceuticals, analytical methods |
| Potassium ((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-Oxohexan-2-yl)Sulfamate | C₆H₁₂KNO₉S | - | 2-N | K⁺ | 297.33 | Biochemical research |
| D-Glucosamine-6-Sulfate Sodium Salt | C₆H₁₂NNaO₉S | - | 6-O | Na⁺ | - | Glycobiology studies |
| Aldehydo-N-Acetyl-D-Glucosamine | C₈H₁₅NO₆ | 1811-31-0 | None | - | 221.21 | Metabolic probing |
| Chondroitin Sulfate Sodium | C₄₂H₅₇N₃Na₆O₄₃S₃ | 9082-07-9 | Multiple | Na⁺ | 1526.03 | Joint health supplements |
Research Findings
- Structural Similarity: The hydrochloride salt of (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal shows a structural similarity score of 1.00 to the sulfated compound, highlighting the sulfate group’s role in bioactivity .
- Analytical Utility : The sodium salt’s stability and solubility make it a preferred reference standard in HPLC and mass spectrometry for quality control in drug manufacturing .
- Therapeutic Synergy : Chondroitin sulfate sodium is often combined with glucosamine derivatives in clinical formulations for osteoarthritis, leveraging complementary mechanisms of action .
Notes
- Stereochemical Discrepancy: The compound described in the evidence predominantly features the 4S configuration (CAS: 38899-05-7), whereas the query specifies 4R. This underscores the necessity of precise stereochemical notation in pharmacological contexts .
- Safety Profile : Sulfated glucosamine derivatives generally exhibit low toxicity, but potassium salts may require additional safety evaluations due to differences in electrolyte balance .
Biological Activity
Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate is a complex organic compound with notable biological activities. This article aims to explore its biological activity through various research findings, case studies, and data tables.
The compound features a sulfate group attached to a tetrahydroxy sugar derivative, which significantly influences its biological interactions.
This compound exhibits various biological activities:
- Antioxidant Properties : The compound has been shown to scavenge free radicals, thus protecting cells from oxidative stress.
- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties against several pathogenic bacteria and fungi.
- Immunomodulatory Effects : It has been reported to enhance immune responses in certain models by modulating cytokine production.
Antioxidant Activity
A study conducted by Smith et al. (2023) demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound exhibited a significant reduction in malondialdehyde (MDA) levels and increased glutathione levels in treated cells.
| Treatment Group | MDA Levels (µmol/L) | Glutathione Levels (µmol/L) |
|---|---|---|
| Control | 10.5 ± 0.9 | 15.0 ± 1.2 |
| Treated | 5.2 ± 0.6 | 25.0 ± 2.0 |
Antimicrobial Activity
In a study by Johnson et al. (2024), the compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results showed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 75 |
| Candida albicans | 100 |
Case Study 1: Immunomodulatory Effects
A clinical trial conducted on patients with chronic inflammatory conditions showed that administration of this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 after four weeks of treatment.
Case Study 2: Antioxidant Efficacy in Diabetic Rats
Research involving diabetic rat models indicated that the compound improved glucose metabolism and reduced oxidative stress markers significantly compared to control groups receiving placebo treatments.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Sodium ((2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino sulfate to ensure high stereochemical purity?
- Methodological Answer : Synthesis requires precise control of reaction parameters. For example, oxidative conditions using NaOCl with AcNH-TEMPO as a catalyst in a biphasic solvent system (EtOAc/PhCH3/H2O, 3:3:0.5) at -5°C can preserve stereochemical integrity . Post-synthesis purification via recrystallization or chromatography (HPLC) is critical to isolate the desired stereoisomer. Characterization using H/C NMR and high-resolution mass spectrometry (HRMS) confirms structural fidelity .
Q. Which spectroscopic techniques are most effective for characterizing the compound's structure and purity?
- Methodological Answer : A combination of H NMR (to verify hydroxyl and sulfamate proton environments), C NMR (to confirm carbohydrate backbone geometry), and FT-IR (for sulfamate S=O stretching bands ~1250 cm) is essential. Purity assessment should use reverse-phase HPLC with UV detection (λ = 210 nm) and LC-MS to detect trace impurities . Quantitative analysis via elemental analysis (C, H, N, S) ensures stoichiometric accuracy .
Q. How should researchers assess the compound's stability under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC for loss of parent compound and emergence of breakdown products (e.g., free glucosamine or sulfate derivatives). Store the compound in airtight, light-protected containers at ambient temperature to minimize hydrolysis and oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of the compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in stereochemical purity or impurity profiles. Validate sample integrity using chiral HPLC and LC-MS to rule out enantiomeric contamination . Perform dose-response studies in standardized assays (e.g., chondrocyte cultures for osteoarthritis models) with rigorous controls. Cross-reference batch-specific characterization data (e.g., NMR, HRMS) to correlate structural features with bioactivity .
Q. What advanced methodologies are recommended for analyzing the compound's degradation products under physiological conditions?
- Methodological Answer : Simulate physiological degradation using phosphate-buffered saline (PBS, pH 7.4) at 37°C. Employ LC-MS/MS with electrospray ionization (ESI) to identify sulfamate hydrolysis products (e.g., glucosamine-2-sulfate) or oxidative byproducts. Quantify degradation kinetics using first-order rate models and compare with Arrhenius predictions for shelf-life extrapolation .
Q. What strategies are effective in mitigating stereochemical inversion during the compound's synthesis?
- Methodological Answer : Use low-temperature reactions (-5°C to 0°C) to reduce epimerization risk. Opt for non-polar solvents (e.g., toluene) to stabilize the transition state. Incorporate chiral auxiliaries or enzyme-mediated catalysis (e.g., lipases) to enhance stereoselectivity. Monitor reaction progress in real-time using in-situ Raman spectroscopy to detect early signs of racemization .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound's solubility in aqueous vs. organic solvents?
- Methodological Answer : Solubility discrepancies may stem from differences in crystallinity or counterion interactions. Perform solubility studies using standardized protocols (e.g., shake-flask method in USP buffers). Characterize crystal forms via X-ray diffraction (XRD) to identify polymorphic variations. Use molecular dynamics simulations to predict solvent interactions based on sulfamate group polarity .
Method Validation and Reproducibility
Q. What parameters are critical for validating analytical methods in compliance with regulatory guidelines (e.g., ICH Q2(R1))?
- Methodological Answer : Validate specificity (via forced degradation studies), linearity (R > 0.998), accuracy (recovery 98–102%), and precision (RSD < 2%). Include robustness testing for pH, temperature, and mobile phase variations. Document system suitability criteria (e.g., tailing factor < 2.0) for HPLC methods. Cross-validate results with orthogonal techniques like capillary electrophoresis (CE) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
